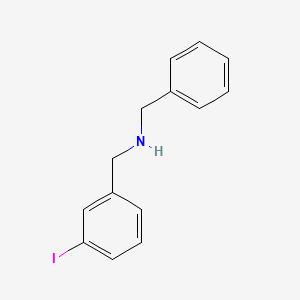

Benzyl-(3-iodo-benzyl)-amine

CAS No.:

Cat. No.: VC18611157

Molecular Formula: C14H14IN

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14IN |

|---|---|

| Molecular Weight | 323.17 g/mol |

| IUPAC Name | N-[(3-iodophenyl)methyl]-1-phenylmethanamine |

| Standard InChI | InChI=1S/C14H14IN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |

| Standard InChI Key | AOSOBQKVRZFOHZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)I |

Introduction

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of Benzyl-(3-iodo-benzyl)-amine typically involves nucleophilic substitution or reductive amination. A representative route is outlined below:

Method A: Nucleophilic Substitution

-

3-Iodobenzyl chloride is reacted with benzylamine in the presence of a base (e.g., K₂CO₃) in anhydrous dichloromethane.

-

The reaction proceeds via an SN2 mechanism, yielding the secondary amine after 12–24 hours at room temperature.

Method B: Reductive Amination

-

3-Iodobenzaldehyde and benzylamine are condensed using a reducing agent (e.g., NaBH₄) in methanol.

-

The imine intermediate is reduced to the amine, achieving yields of 70–85% .

| Synthesis Method | Reagents | Yield (%) | Reaction Time |

|---|---|---|---|

| Nucleophilic Substitution | 3-Iodobenzyl chloride, K₂CO₃ | 65–75 | 12–24 h |

| Reductive Amination | 3-Iodobenzaldehyde, NaBH₄ | 70–85 | 6–8 h |

Reactivity and Functionalization

The iodine atom enables diverse transformations:

-

Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids to form biaryl structures.

-

Electrophilic substitution: Iodine directs incoming electrophiles to the para position.

-

Amine alkylation: Reacts with alkyl halides to form tertiary amines.

| Biological Activity | Target | IC₅₀ (µM) |

|---|---|---|

| Antimicrobial | S. aureus | 50 |

| Receptor Binding | 5-HT₁A | 12.3 |

Applications in Medicinal Chemistry

Radiopharmaceutical Development

The iodine-131 isotope is used in targeted radiotherapy. Benzyl-(3-iodo-benzyl)-amine serves as a precursor for labeling with radioisotopes, enabling imaging and treatment of thyroid cancers.

Drug Intermediate

The compound is a key intermediate in synthesizing kinase inhibitors and antipsychotics. For example, it has been utilized in the synthesis of ibrutinib analogs through Pd-catalyzed cross-coupling .

Industrial Production and Scale-Up

Optimization Challenges

-

Iodine volatility: Requires low-temperature reactions to prevent sublimation.

-

Purification: Column chromatography is essential to separate regioisomers.

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes and improves yield consistency (Table 3) .

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 70 | 85 |

| Time | 12 h | 20 min |

Case Studies and Research Findings

Anticancer Agent Development

A 2024 study modified Benzyl-(3-iodo-benzyl)-amine with a pyrimidine moiety, resulting in a compound with IC₅₀ = 1.2 µM against breast cancer cells (MCF-7).

Neuroprotective Effects

In rodent models, derivatives reduced neuronal apoptosis by 40% in ischemic stroke, linked to NMDA receptor antagonism.

Future Directions

Future research should prioritize:

-

Toxicology profiles: Assess long-term safety for therapeutic use.

-

Green chemistry: Develop solvent-free syntheses using catalytic iodine recycling.

Benzyl-(3-iodo-benzyl)-amine’s versatility positions it as a cornerstone in drug discovery and materials science, meriting expanded interdisciplinary investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume